

Thermodynamic Properties of 1-Chloro-1-fluoroethylene Gas: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-1-fluoroethylene

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Chloro-1-fluoroethylene** (C_2H_2ClF) gas. This document summarizes key quantitative data, details relevant experimental methodologies for the determination of these properties, and presents a logical workflow for their experimental characterization.

Core Thermodynamic and Physical Properties

1-Chloro-1-fluoroethylene, also known as 1-chloro-1-fluoroethylene, is a halogenated hydrocarbon with the CAS Registry Number 2317-91-1.^[1] It exists as a colorless gas at room temperature and atmospheric pressure.^{[1][2]} The fundamental physical and thermodynamic properties of **1-Chloro-1-fluoroethylene** are summarized in the tables below. It is important to note that while some physical properties have been experimentally determined, a complete set of experimentally validated thermodynamic data is not readily available in the public domain. The thermodynamic data presented here are primarily based on computational estimations.

Table 1: General and Physical Properties of **1-Chloro-1-fluoroethylene**

Property	Value	Source
Chemical Formula	<chem>C2H2ClF</chem>	[1] [3]
Molecular Weight	80.49 g/mol	[1]
CAS Number	2317-91-1	[1] [2]
Boiling Point	-24 °C	[1]
Melting Point	-169 °C	[1]
Vapor Pressure	3720 mmHg at 25 °C	[1]
Density	1.098 g/cm³	[4]
Point of Liquefaction	25.5 °C at 741 mmHg	[2]

Table 2: Calculated Thermodynamic Properties of **1-Chloro-1-fluoroethylene** Gas

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-161.49	kJ/mol	[5]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-180.82	kJ/mol	[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	23.02	kJ/mol	[5]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	5.62	kJ/mol	[5]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a volatile compound like **1-Chloro-1-fluoroethylene** involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of a volatile organic compound can be determined through combustion calorimetry.

Methodology: Combustion Calorimetry

- Sample Preparation: A precise mass of the liquid **1-Chloro-1-fluoroethylene** is encapsulated in a container of known mass and heat capacity.
- Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a constant-volume vessel. The bomb is then pressurized with a large excess of pure oxygen.
- Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited electrically. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- Temperature Measurement: The final equilibrium temperature of the water is recorded.
- Calculation: The heat of combustion is calculated from the temperature change, the total heat capacity of the calorimeter system (bomb, water, etc.), and the mass of the sample. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Determination of Heat Capacity

The ideal gas heat capacity (C_p) can be measured using flow calorimetry.

Methodology: Continuous-Flow Calorimetry

- Gas Flow: A steady flow of **1-Chloro-1-fluoroethylene** gas is established through a tube at a constant and known rate.

- Initial Temperature Measurement: The temperature of the gas is measured accurately before it enters a heating element.
- Heating: The gas is then passed over an electrical heater, which provides a constant and precisely measured power input (P).
- Final Temperature Measurement: The temperature of the gas is measured again after it has been heated.
- Steady State: The experiment is run until a steady state is achieved, where the inlet and outlet temperatures are constant.
- Calculation: The molar heat capacity at constant pressure (Cp) is calculated using the following equation: $Cp = P / (\dot{n} * (T_{final} - T_{initial}))$ where \dot{n} is the molar flow rate of the gas.

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a gas at a specific temperature can be determined from heat capacity measurements from near absolute zero to that temperature, incorporating the entropies of any phase transitions.

Methodology: Calorimetric Measurement and Calculation

- Low-Temperature Heat Capacity: The heat capacity of solid **1-Chloro-1-fluoroethylene** is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to its melting point using an adiabatic calorimeter.
- Enthalpy and Entropy of Fusion: At the melting point, the enthalpy of fusion ($\Delta_{fus}H$) is measured. The entropy of fusion is then calculated as $\Delta_{fus}S = \Delta_{fus}H / T_m$, where T_m is the melting temperature.
- Liquid-Phase Heat Capacity: The heat capacity of the liquid is measured from the melting point to the boiling point.
- Enthalpy and Entropy of Vaporization: At the boiling point, the enthalpy of vaporization ($\Delta_{vap}H$) is measured. The entropy of vaporization is calculated as $\Delta_{vap}S = \Delta_{vap}H / T_b$, where T_b is the boiling temperature.

- Gas-Phase Heat Capacity: The heat capacity of the gas is measured from the boiling point to the desired temperature (e.g., 298.15 K).
- Calculation of Standard Molar Entropy: The standard molar entropy at the target temperature is calculated by integrating C_p/T with respect to temperature for each phase and adding the entropies of the phase transitions.

Determination of Vapor Pressure

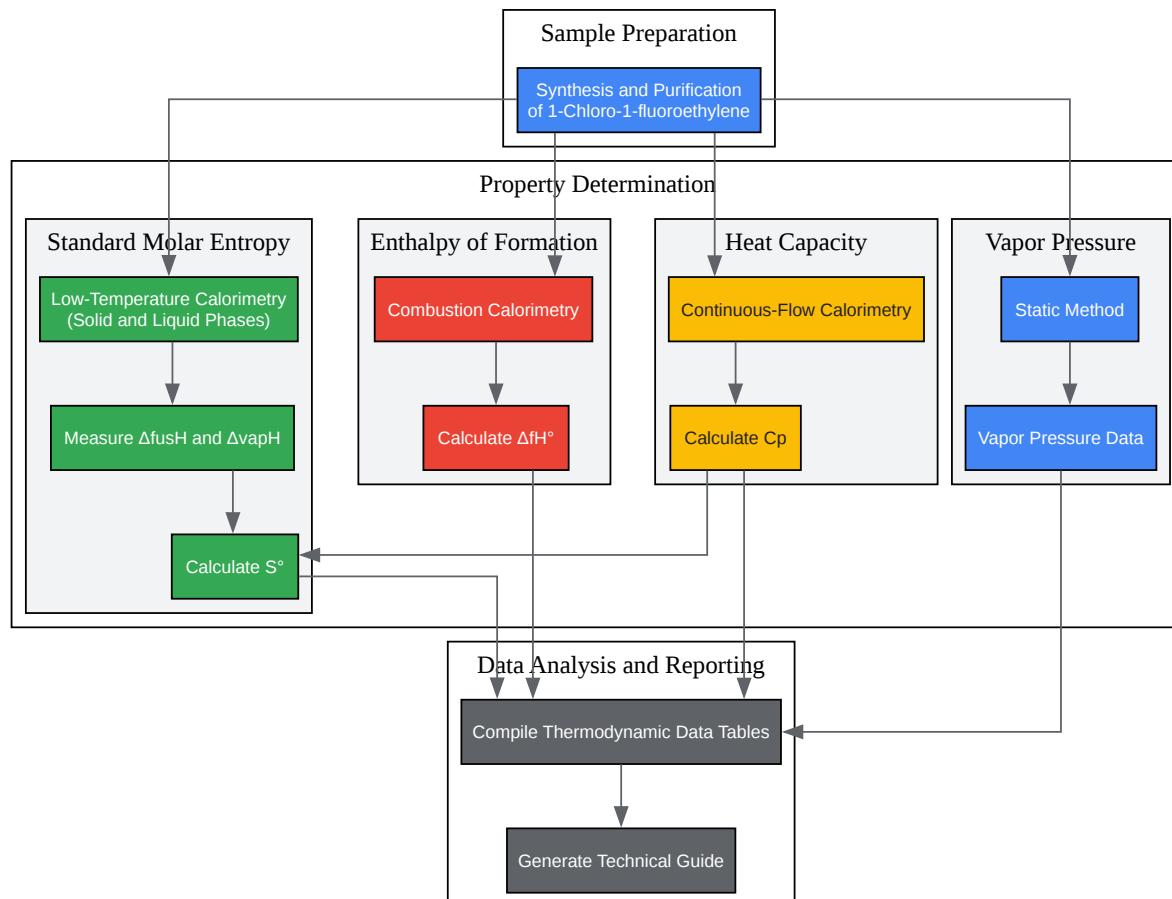
The vapor pressure of a volatile liquid can be measured using a static or dynamic method.

Methodology: Static Method

- Sample Degassing: A sample of liquid **1-Chloro-1-fluoroethylene** is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.
- Equilibrium: The vessel is connected to a pressure-measuring device (manometer), and the temperature is controlled and maintained at a constant value. The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.
- Pressure Measurement: The pressure exerted by the vapor in equilibrium with the liquid is measured.
- Temperature Variation: The measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the thermodynamic properties of **1-Chloro-1-fluoroethylene** gas.



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Experimental workflow for thermodynamic property determination.

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